molecular formula C11H11NO3 B1584336 4-(Cyanomethyl)-2-methoxyphenyl acetate CAS No. 5438-51-7

4-(Cyanomethyl)-2-methoxyphenyl acetate

Cat. No. B1584336
CAS RN: 5438-51-7
M. Wt: 205.21 g/mol
InChI Key: DEEQADZOQLBLMP-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “4-(Cyanomethyl)-2-methoxyphenyl acetate” are not available, there are general methods for the synthesis of related compounds. For instance, a mild and green protocol has been developed for the synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids in ethanol . Another method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .

Scientific Research Applications

Chemical Synthesis and Catalysis

  • A study presented a green, efficient method for the synthesis of pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst. This research emphasizes the importance of innovative catalysis in the development of new chemical compounds, potentially including derivatives of phenyl acetate like 4-(Cyanomethyl)-2-methoxyphenyl acetate (Zolfigol et al., 2013).

Material Science and Polymer Chemistry

  • Novel copolymers of vinyl acetate with oxy ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates were prepared, showcasing the versatility of phenyl acetate derivatives in polymer synthesis and the potential for creating materials with tailored properties (Barilla et al., 2021).

Corrosion Inhibition

  • Research on acrylamide derivatives, including a study focused on their application as corrosion inhibitors in nitric acid solutions of copper, reveals the potential of phenyl acetate derivatives in protecting metals from corrosion. These findings highlight the importance of chemical derivatives in industrial applications (Abu-Rayyan et al., 2022).

Antioxidant Properties

  • The polymerization of 4-methoxyphenol, which shares a methoxyphenyl group with 4-(Cyanomethyl)-2-methoxyphenyl acetate, was studied for its antioxidant properties. This underscores the potential of methoxyphenyl derivatives in the development of antioxidant agents, which could extend to similar compounds (Zheng et al., 2013).

properties

IUPAC Name

[4-(cyanomethyl)-2-methoxyphenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-8(13)15-10-4-3-9(5-6-12)7-11(10)14-2/h3-4,7H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEEQADZOQLBLMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)CC#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40280389
Record name 4-(cyanomethyl)-2-methoxyphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40280389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyanomethyl)-2-methoxyphenyl acetate

CAS RN

5438-51-7
Record name 4-(Acetyloxy)-3-methoxybenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5438-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 16695
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5438-51-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16695
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(cyanomethyl)-2-methoxyphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40280389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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